molecular formula C16H18ClNO3 B5090020 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5090020
M. Wt: 307.77 g/mol
InChI Key: RPGCSVVYEJMBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has been studied extensively for its potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its chemical structure and the target molecule it interacts with. In general, it can act as an inhibitor of enzymes or as a modulator of protein-protein interactions. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to modulate the interaction between the proteins MDM2 and p53, which play a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depend on the specific target molecule it interacts with. In general, it can affect cellular processes such as DNA replication and repair, cell cycle regulation, and apoptosis. It can also affect the growth and survival of cancer cells, the activity of inflammatory cells, and the growth of microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to selectively inhibit enzymes or modulate protein-protein interactions. This allows researchers to study the specific cellular processes that are affected by the compound. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. One limitation is the potential toxicity of the compound, which may require careful handling and disposal. Another limitation is the variability in the yield and purity of the product, which may affect the reproducibility of the experiments.

Future Directions

There are several future directions for the study of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is the development of new derivatives with improved properties, such as increased potency and selectivity. Additionally, the compound could be used as a tool for studying the molecular mechanisms of various cellular processes, including DNA replication and repair, cell cycle regulation, and apoptosis.

Synthesis Methods

The synthesis of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzaldehyde, butanone, and pyrrole in the presence of a catalyst. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of science. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In biotechnology, it has been explored for its ability to inhibit enzymes and modulate protein-protein interactions. In addition, it has been used as a starting material for the synthesis of other pyrrolone derivatives with improved properties.

properties

IUPAC Name

3-acetyl-1-butyl-2-(4-chlorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-3-4-9-18-14(11-5-7-12(17)8-6-11)13(10(2)19)15(20)16(18)21/h5-8,14,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGCSVVYEJMBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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